molecular formula C21H17FN6O B2934884 1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-68-9

1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934884
CAS No.: 1251613-68-9
M. Wt: 388.406
InChI Key: ROSKWIWTTAXNHF-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the fluoro-methylphenyl and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-methylphenyl group. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O/c1-14-11-17(4-5-18(14)22)28-20(16-6-9-23-10-7-16)19(26-27-28)21(29)25-13-15-3-2-8-24-12-15/h2-12H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSKWIWTTAXNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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